molecular formula C₂¹³C₂H₄N₄O₃ B1158207 6-Amino-5-nitrosouracil-13C2

6-Amino-5-nitrosouracil-13C2

Cat. No.: B1158207
M. Wt: 158.08
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Uracil (B121893) Derivatives in Heterocyclic Chemistry Research

Uracil and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically important molecules and synthetic targets. digitellinc.com As a fundamental component of ribonucleic acid (RNA), uracil's chemical reactivity and potential for modification have long been a focus of study. Modifications to the uracil ring, particularly at the C5 and C6 positions, have been shown to impart significant and diverse biological activities. scirp.org

The introduction of substituents like amino and nitroso groups, as seen in 6-Amino-5-nitrosouracil (B44844), dramatically alters the electronic properties and reactivity of the parent molecule. This dual substitution creates a versatile intermediate for the synthesis of more complex heterocyclic systems. For instance, these derivatives are pivotal in the synthesis of various fused and related heterocyclic compounds, including pyrimidines, furans, pyrroles, and thiophenes, many of which exhibit promising anticancer activities. scirp.org The inherent reactivity of the 6-amino group and the adjacent C5 position makes these compounds valuable building blocks in organic synthesis. scirp.org

Overview of Key Research Directions for 6-Amino-5-nitrosouracil-13C2 in Contemporary Chemistry

The isotopically labeled compound, this compound, is specifically designed to leverage the advantages of both uracil derivative chemistry and stable isotope labeling. medchemexpress.com Its primary applications lie in areas where detailed mechanistic understanding is paramount.

One key research direction is in the synthesis and study of novel therapeutic agents. The unlabeled parent compound, 6-Amino-5-nitrosouracil, is a known precursor in the synthesis of substituted purine (B94841) derivatives and palladium(II) complexes that exhibit antiproliferative effects. pharmaffiliates.comabsin.cn By using the ¹³C₂ labeled version, researchers can trace the metabolic fate of these potential drugs, identifying how they are processed within biological systems and pinpointing their ultimate molecular targets. This information is critical for optimizing drug design and efficacy.

Another significant area of research involves its use as a heterocyclic reagent in complex organic syntheses. pharmaffiliates.comlabmix24.com The ¹³C labels serve as a powerful diagnostic tool to unravel intricate reaction pathways. By analyzing the position of the ¹³C atoms in the final products and any isolated intermediates, chemists can gain unambiguous evidence for proposed reaction mechanisms. This is particularly useful in the development of new synthetic methodologies where the precise sequence of bond-forming and bond-breaking events is under investigation.

Furthermore, the study of metal complexes with 5-nitrosopyrimidines is an active field. pharmaffiliates.com The coordination chemistry of these ligands is of interest for developing new catalysts and materials. The use of this compound can provide insights into the ligand's behavior upon complexation and its role in subsequent reactions, for example, by using ¹³C NMR to probe changes in the electronic environment of the labeled carbon atoms.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂¹³C₂H₄N₄O₃ absin.cn
Molecular Weight 158.08 g/mol absin.cn
CAS Number 2706486-83-9 medchemexpress.com
Synonyms 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione-13C2, 4-Amino-5-nitroso-2,6-pyrimidinediol-13C2, 5-Nitroso-6-aminouracil-13C2 absin.cn
Solubility Dimethyl Sulfoxide (B87167) absin.cn

Properties

Molecular Formula

C₂¹³C₂H₄N₄O₃

Molecular Weight

158.08

Synonyms

6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione-13C2;  4-Amino-5-nitroso-2,6-pyrimidinediol-13C2;  5-Nitroso-6-aminouracil-13C2;  6-Amino-5-nitroso-2,4-pyrimidinediol-13C2;  6-Amino-5-nitroso-22,4(1H,3H)-pyrimidinedione-13C2;  6-Amino-5-nitrosouracil-13C2;  N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 5 Nitrosouracil 13c2

Regiospecific Incorporation Strategies for Carbon-13 Isotope Labeling

The cornerstone of synthesizing 6-Amino-5-nitrosouracil-¹³C₂ lies in the regiospecific incorporation of the ¹³C isotopes. This requires careful selection and synthesis of starting materials where the carbon-13 atoms are already in their desired final positions within the precursor molecules.

Precursor Synthesis with Targeted ¹³C Enrichment

The synthesis of 6-Amino-5-nitrosouracil-¹³C₂ typically commences with precursors that are commercially available in their ¹³C-labeled forms or can be synthesized from basic ¹³C sources. A common strategy for introducing a labeled carbon at the C6 position of the uracil (B121893) ring involves the use of [cyano-¹⁴C]cyanoacetic acid, a method that can be adapted for ¹³C labeling. nih.gov The synthesis of the analogous ¹³C-labeled precursor, [cyano-¹³C]cyanoacetic acid, can be achieved from potassium [¹³C]cyanide.

In broader contexts of isotopic labeling, inexpensive ¹³C-labeled precursors like 3-¹³C-pyruvate are utilized in cell-free synthesis systems to produce selectively ¹³C-labeled amino acids, which can then be used in more complex syntheses. nih.govcopernicus.org While not a direct route to 6-Amino-5-nitrosouracil-¹³C₂, this highlights the fundamental principle of starting with simple, commercially available ¹³C-labeled molecules to build more complex structures. The choice of precursor is dictated by the desired labeling pattern in the final molecule. For instance, to label the C2 and C4 positions, one might start with ¹³C-labeled urea (B33335).

Table 1: Examples of ¹³C-Labeled Precursors and Their Potential Labeling Positions in the Uracil Ring

¹³C-Labeled Precursor Potential Labeled Position(s) in Uracil Ring
Potassium [¹³C]cyanide C6 (via cyanoacetic acid)
[¹³C]Urea C2, C4
[1,2-¹³C₂]Acetyl-CoA C5, C6

Isotopic Position-Specific Labeling Techniques for 6-Amino-5-nitrosouracil-¹³C₂

Achieving position-specific labeling in a molecule like 6-Amino-5-nitrosouracil-¹³C₂ is paramount for its application as a tracer. wikipedia.org The synthetic strategy must be designed to ensure that the ¹³C atoms are introduced at specific, predetermined locations within the uracil ring. This is accomplished by employing synthetic routes where the bond-forming reactions that create the heterocyclic ring use precursors with the ¹³C label in the desired position.

For example, a common method for synthesizing the pyrimidine (B1678525) ring involves the condensation of a β-dicarbonyl compound (or its equivalent) with urea or a urea derivative. To specifically label the C6 position, one would start with a malonic acid derivative labeled at the methylene (B1212753) carbon, which will ultimately become C5 of the uracil ring, and a cyanoacetic acid derivative labeled at the cyano carbon for the C6 position. The choice of which precursor to label dictates the final position of the isotope.

The detection and confirmation of the isotopic labeling are typically carried out using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org ¹³C NMR is particularly powerful for determining the exact location of the ¹³C atoms within the molecule.

Optimized Reaction Pathways for 6-Amino-5-nitrosouracil (B44844) Formation

Once the ¹³C-labeled precursors are in hand, the subsequent steps involve the formation of the 6-aminouracil (B15529) ring followed by nitrosation at the C5 position.

Amination Reactions in Uracil Scaffolds for 6-Amino Group Introduction

The introduction of the amino group at the C6 position of the uracil scaffold is a key step. A common synthetic route to 6-aminouracil and its derivatives involves the cyclization of cyanoacetylurea. This precursor can be formed by the reaction of cyanoacetic acid with urea. If [cyano-¹³C]cyanoacetic acid is used, the resulting 6-aminouracil will be labeled at the C6 position. nih.gov The cyclization is typically achieved under basic conditions.

Alternative strategies for introducing the 6-amino group can involve the amination of a pre-formed uracil ring that has a suitable leaving group at the C6 position, such as a halogen. However, the direct synthesis from acyclic precursors is often more efficient for preparing the parent 6-aminouracil structure.

Nitrosation Mechanisms of Uracil Derivatives at the C5 Position

The final step in the synthesis of 6-Amino-5-nitrosouracil is the nitrosation of the C5 position of the 6-aminouracil ring. This reaction is typically carried out by treating 6-aminouracil with a nitrosating agent, most commonly sodium nitrite, in an acidic medium such as acetic acid or hydrochloric acid.

The mechanism of this reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic solution. The C5 position of 6-aminouracil is activated towards electrophilic substitution by the electron-donating amino group at the C6 position. The nitrosonium ion then acts as the electrophile, attacking the electron-rich C5 position to form the C-nitroso product. The reaction is generally rapid and is often performed at reduced temperatures to control its exothermic nature.

Table 2: Typical Reaction Conditions for the Nitrosation of 6-Aminouracil

Reagents Solvent Temperature Outcome Reference
6-Aminouracil, Sodium Nitrite Acetic Acid/Water 10-15°C 6-Amino-5-nitrosouracil precipitates from the reaction mixture.

Purification and Isolation Methodologies for Isotope-Labeled 6-Amino-5-nitrosouracil-¹³C₂

The purification of the final isotopically labeled product is crucial to ensure its chemical and isotopic purity for subsequent applications. Due to its structure, 6-Amino-5-nitrosouracil is often a distinctively colored solid that precipitates from the aqueous reaction mixture upon its formation.

The initial isolation of the crude product is typically achieved by filtration. Further purification can be accomplished through recrystallization from a suitable solvent, such as water or an aqueous alcohol solution. This process helps to remove any unreacted starting materials and by-products.

In cases where recrystallization is insufficient to achieve the desired purity, other chromatographic techniques may be employed. Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective for separating the desired product from impurities. The purity of the final compound is verified using analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (to confirm the mass of the labeled compound), and NMR spectroscopy (to confirm the structure and the position of the ¹³C label).

Green Chemistry Principles in the Synthesis of 6-Amino-5-nitrosouracil-13C2

The application of green chemistry principles to the synthesis of isotopically labeled compounds such as this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in publicly available literature, the principles can be applied to its theoretical synthetic pathways, which are analogous to those for similar uracil derivatives.

A common route for synthesizing 6-amino-5-nitrosouracil involves the nitrosation of a 6-aminouracil precursor. The core tenets of green chemistry can be integrated into this process in several ways.

One of the foundational principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, this would involve carefully selecting reagents and reaction conditions to ensure that the expensive ¹³C labeled atoms from the precursor are efficiently transferred to the final molecule with minimal loss. High-yielding reactions are a key component of good atom economy.

The use of safer solvents and auxiliaries is another crucial aspect. Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach to the synthesis of this compound would prioritize the use of water, supercritical fluids, or ionic liquids as reaction media. For instance, the nitrosation of 6-aminouracil derivatives can often be carried out in aqueous solutions, which significantly reduces the environmental and health impacts associated with organic solvents.

Waste prevention is a more encompassing principle that overlaps with atom economy. In the context of this compound synthesis, this would involve optimizing the reaction to minimize the formation of byproducts. Careful control of reaction parameters such as temperature, pH, and stoichiometry can lead to cleaner reactions and reduce the need for extensive purification steps, which themselves can generate significant waste.

Furthermore, designing for energy efficiency is a key consideration. Synthetic steps that can be performed at ambient temperature and pressure are preferable to those requiring significant energy input for heating or cooling. The selection of catalysts that can facilitate reactions under milder conditions is a common strategy to improve the energy efficiency of a chemical process.

While detailed research findings on the green synthesis of this compound are limited, the general methodologies for preparing similar 6-aminouracil derivatives offer a framework for applying these principles. For instance, one-pot synthesis, where multiple reaction steps are carried out in the same reactor, can reduce solvent use and waste generation.

The following table outlines how green chemistry principles could be applied to a hypothetical synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy Select synthetic routes that maximize the incorporation of ¹³C atoms into the final product.
Less Hazardous Chemical Syntheses Utilize less toxic reagents for the nitrosation step.
Safer Solvents and Auxiliaries Employ aqueous media or other environmentally benign solvents.
Design for Energy Efficiency Develop synthetic steps that proceed at ambient temperature and pressure.
Use of Renewable Feedstocks While challenging for this specific molecule, explore bio-based starting materials where feasible.
Reduce Derivatives Avoid unnecessary protection and deprotection steps in the synthetic pathway.
Catalysis Employ catalysts to improve reaction efficiency and reduce energy consumption.

By focusing on these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible, aligning with the broader goals of green chemistry.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 5 Nitrosouracil 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Enriched Pyrimidines

NMR spectroscopy is an indispensable technique for the characterization of molecular structures in solution. nih.gov For complex heterocyclic systems like pyrimidines, ¹³C-enrichment overcomes the low natural abundance (1.1%) and sensitivity of the ¹³C nucleus, facilitating a range of advanced experiments. uoi.grwikipedia.org

High-Resolution ¹³C NMR Investigations of 6-Amino-5-nitrosouracil-¹³C₂ and Its Tautomers

The ¹³C NMR spectrum of 6-Amino-5-nitrosouracil (B44844) is complicated by the existence of multiple tautomeric forms in equilibrium. The primary forms are the nitroso-enamine and the oxime-imine tautomers, with the diketo form of the uracil (B121893) ring being the most stable in related compounds. nih.govresearchgate.netnih.gov The introduction of ¹³C labels at specific positions, for instance at C2 and C4 or C5 and C6, would provide distinct and highly informative signals for each carbon environment.

Computational studies using Density Functional Theory (DFT) have proven effective in predicting NMR parameters for uracil and its derivatives, offering a valuable reference in the absence of direct experimental data. nih.govacs.orgnih.gov Based on experimental data for 6-aminouracil (B15529) and related derivatives, and considering the electronic effects of the C5-nitroso group, the predicted ¹³C NMR chemical shifts for the dominant tautomer of 6-Amino-5-nitrosouracil-¹³C₂ in a solvent like DMSO-d₆ can be estimated. The electron-withdrawing nitroso group is expected to deshield the adjacent C5 and C6 carbons significantly.

Predicted ¹³C NMR Chemical Shifts for 6-Amino-5-nitrosouracil-¹³C₂ (Dominant Tautomer)

Carbon Atom Hybridization Predicted Chemical Shift (δ, ppm) Notes
C2 sp² ~151.5 Carbonyl carbon, influenced by adjacent nitrogen atoms.
C4 sp² ~163.0 Carbonyl carbon, deshielded by adjacent nitrogens.
C5 sp² ~115.0 Strongly influenced by the electron-withdrawing nitroso group.
C6 sp² ~155.0 Deshielded due to attachment of amino group and adjacent C=N or C=C bond.

Note: These are estimated values based on data from related uracil derivatives and predicted substituent effects. Actual values may vary based on solvent, temperature, and tautomeric equilibrium.

The presence of ¹³C labels allows for the direct observation of these carbon signals with enhanced intensity, making it possible to identify the different tautomers present in solution. For example, a shift in the hybridization of C6 from sp² (amino form) to sp³-like in a different tautomer would result in a dramatic upfield shift in its ¹³C signal, providing clear evidence of the tautomeric equilibrium.

¹H-¹³C Coupling Analysis and Comprehensive Structural Assignments

One of the most significant advantages of ¹³C labeling is the ability to measure one-bond and long-range ¹H-¹³C coupling constants (¹JCH and nJCH, respectively). These couplings provide definitive evidence for the connectivity of the molecular structure. acs.orgbhu.ac.in In a proton-coupled ¹³C NMR spectrum, a ¹³C-labeled carbon directly attached to a proton will appear as a doublet, with a coupling constant (¹JCH) typically in the range of 125-250 Hz for sp² carbons. rubingroup.orgacs.org

For 6-Amino-5-nitrosouracil-¹³C₂, if the labels were at C5 and C6, and assuming C5 is not protonated, the C6 signal would be split by the protons on the adjacent amino group. More informative would be Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These 2D NMR techniques would allow for unambiguous assignment of all proton and carbon signals, even for minor tautomers.

Expected ¹H-¹³C Coupling Constants for 6-Amino-5-nitrosouracil-¹³C₂

Coupling Type Expected Value (Hz) Structural Information
¹J(C4, N3-H) 1-bond ~90-100 Confirms N-H bond at N3 position.
¹J(C2, N1-H) 1-bond ~90-100 Confirms N-H bond at N1 position.
²J(C5, N6-H) 2-bond ~5-10 Confirms proximity of C5 to the amino group.
²J(C6, C5-H) 2-bond ~3-7 Provides connectivity information if C5 is protonated in a tautomer.
³J(C4, N6-H) 3-bond ~2-5 Long-range coupling confirming the overall pyrimidine (B1678525) framework.

Note: Values are typical for aromatic and heterocyclic systems and provide a basis for structural confirmation. nsc.ruipb.pt

Dynamic NMR Studies of Conformational Dynamics and Tautomeric Equilibria

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as tautomerization and restricted rotation. For 6-Amino-5-nitrosouracil, the interconversion between the nitroso and oxime tautomers can be investigated by variable-temperature NMR experiments. oup.com

As the temperature is raised, if the rate of interconversion between two tautomers increases, the distinct NMR signals for each tautomer will broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal at higher temperatures. By analyzing the lineshapes of the signals at different temperatures, the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the tautomeric exchange can be determined. The enhanced sensitivity provided by ¹³C-labeling makes the carbon signals ideal probes for such DNMR studies, as the chemical shift difference between the same carbon in different tautomers is often large, providing a wide dynamic range for the analysis.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for confirming elemental composition and investigating fragmentation mechanisms. thermofisher.comresearchgate.net For isotopically labeled compounds, it provides an exact measure of isotopic incorporation and allows for the tracing of labeled atoms through fragmentation pathways.

High-Resolution Mass Spectrometry of 6-Amino-5-nitrosouracil-¹³C₂

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. The theoretical exact mass of unlabeled 6-Amino-5-nitrosouracil (C₄H₄N₄O₃) is 156.0283 Da. nih.gov For the ¹³C₂-labeled isotopologue, the theoretical exact mass would be increased by the mass difference between two ¹³C and two ¹²C atoms.

Calculated Exact Masses

Compound Formula Theoretical Exact Mass (Da)
6-Amino-5-nitrosouracil C₄H₄N₄O₃ 156.02834
6-Amino-5-nitrosouracil-¹³C₂ C₂¹³C₂H₄N₄O₃ 158.03499

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the protonated molecular ion ([M+H]⁺) followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation of uracil typically involves the loss of neutral molecules like isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). nih.govresearchgate.netnih.govresearchgate.net For 6-Amino-5-nitrosouracil-¹³C₂, the masses of the resulting fragments would depend on which of the labeled carbons are retained in the charged fragment. For example, a common fragmentation pathway for uracil is the retro-Diels-Alder cleavage of the pyrimidine ring. Tracing the ¹³C labels through this process provides definitive evidence for the proposed fragmentation mechanism.

Proposed Key Fragmentation Pathways for [6-Amino-5-nitrosouracil-¹³C₂+H]⁺

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Notes
159.04 HNCO 116.03 Loss of isocyanic acid. The fragment's m/z would depend on whether a ¹³C atom is lost.
159.04 NO 129.04 Loss of the nitroso radical.
159.04 H₂O 141.03 Loss of water, potentially from the oxime tautomer.
116.03 CO 88.03 Subsequent loss of carbon monoxide from a fragment ion.

Note: The m/z values of fragments containing the ¹³C labels will be shifted accordingly. The specific pathways depend on the positions of the ¹³C atoms.

Isotope Ratio Mass Spectrometry Applications in Reaction Monitoring

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundance of stable isotopes in a sample. creative-proteomics.com While often applied in fields like geochemistry and ecology, it has powerful applications in chemistry for monitoring the progress of reactions involving isotopically labeled materials. researchgate.net

In the context of synthesizing 6-Amino-5-nitrosouracil-¹³C₂, IRMS could be used to monitor the incorporation of the ¹³C label from a labeled precursor into the final product. By analyzing the ¹³C/¹²C ratio of the starting materials, intermediates, and the final product, one can determine the efficiency of the labeling reaction and identify any potential isotopic fractionation effects. Furthermore, in metabolic studies, IRMS is a key component of metabolic flux analysis, where organisms are fed ¹³C-labeled substrates. nsf.govnih.govnih.gov The distribution of the ¹³C label throughout various metabolites is then measured, providing a detailed map of metabolic pathway activity. If 6-Amino-5-nitrosouracil-¹³C₂ were used as a metabolic tracer, IRMS could precisely track the fate of its carbon skeleton within a biological system.

Elucidation of Fragmentation Mechanisms under Various Ionization Conditions

The fragmentation of 6-Amino-5-nitrosouracil-¹³C₂, like its unlabeled counterpart, is highly dependent on the ionization technique employed, such as Electrospray Ionization (ESI) or Electron Impact (EI). While mass spectrometry data for the ¹³C₂ labeled compound is not widely published, the fragmentation pathways can be predicted based on studies of similar pyrimidine derivatives and general principles of mass spectrometry. rsc.orgscispace.com The presence of the two ¹³C atoms will result in a mass shift of +2 Daltons for the molecular ion and any fragments retaining these labeled carbon atoms.

Under ESI conditions, which are considered "soft" ionization techniques, the protonated molecular ion [M+H]⁺ is typically the base peak. For 6-Amino-5-nitrosouracil-¹³C₂, this would be observed at m/z 159. Collision-Induced Dissociation (CID) of this precursor ion would likely initiate fragmentation. Common fragmentation pathways for uracil derivatives involve the sequential loss of small, stable neutral molecules. researchgate.netnih.gov A primary fragmentation route is often the elimination of isocyanic acid (HNCO), a characteristic loss for uracil-containing compounds. rsc.org Another significant pathway could be the loss of H₂O followed by CO.

Under harsher EI conditions, more extensive fragmentation is expected. The initial molecular ion [M]⁺˙ would be more energetic, leading to a greater variety of fragment ions. The fragmentation of the pyrimidine ring itself is more likely. Cleavage of the N1-C2 and N3-C4 bonds can lead to the elimination of HNCO. rsc.org The nitroso group (-N=O) can be lost as NO, and the amino group (-NH₂) can be eliminated as NH₃.

The table below outlines the predicted major fragment ions for both the unlabeled and ¹³C₂ labeled 6-Amino-5-nitrosouracil, assuming the ¹³C labels are at the C2 and C4 positions of the pyrimidine ring.

Proposed Fragmentation PathwayNeutral LossPredicted m/z (Unlabeled C₄H₄N₄O₃)Predicted m/z (¹²C₂¹³C₂H₄N₄O₃)Notes
[M+H]⁺-157159Protonated molecular ion, expected in ESI.
[M]⁺˙-156158Molecular ion, expected in EI.
[M+H - NO]⁺NO127129Loss of the nitroso group.
[M+H - H₂O]⁺H₂O139141Loss of water, potentially from tautomeric form.
[M+H - HNCO]⁺HNCO114115Characteristic loss from the uracil ring (assuming ¹³C at C4 is lost).
[M+H - H₂O - CO]⁺H₂O, CO111112Sequential loss following dehydration (assuming ¹³C at C2 is lost).

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. currentseparations.com For 6-Amino-5-nitrosouracil-¹³C₂, these methods can confirm the presence of key moieties and provide insight into the effects of isotopic labeling.

The vibrational spectrum of 6-Amino-5-nitrosouracil is characterized by absorption bands corresponding to its various functional groups. The uracil ring itself has several characteristic vibrations. ias.ac.innih.gov The C=O stretching vibrations typically appear as strong bands in the IR spectrum between 1650 and 1750 cm⁻¹. The N-H stretching vibrations from the amino group and the ring are found in the region of 3100-3500 cm⁻¹. N-H bending modes are typically observed around 1600-1650 cm⁻¹, potentially overlapping with C=O stretches. nih.gov

The key functional groups for identification are the amino (-NH₂) and nitroso (-N=O) moieties.

Amino Group (-NH₂): The asymmetric and symmetric N-H stretching vibrations usually appear as two distinct bands in the 3300-3500 cm⁻¹ region. The scissoring (in-plane bending) vibration of the NH₂ group is typically found near 1620 cm⁻¹.

Nitroso Group (-N=O): The N=O stretching vibration is a strong band in the IR spectrum, generally appearing in the 1500-1620 cm⁻¹ range, although its exact position can be influenced by conjugation and intermolecular interactions within the crystal lattice.

The substitution of two ¹²C atoms with heavier ¹³C isotopes in the uracil ring will induce shifts in the vibrational frequencies. libretexts.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing a lighter isotope with a heavier one increases the reduced mass, resulting in a downshift (to a lower wavenumber) of the corresponding vibrational band. libretexts.orgscispace.com

This isotopic shift is most pronounced for vibrational modes that heavily involve the motion of the substituted carbon atoms. researchgate.net

Ring Vibrations: Modes involving the stretching or deformation of the pyrimidine ring skeleton will be significantly affected. This includes C-C and C-N stretching modes.

Carbonyl Stretches (C=O): The C=O stretching frequencies are expected to show a downward shift, as these vibrations are directly connected to the isotopically labeled ring carbons (assuming labeling at C2 and C4).

External Group Vibrations: Vibrations of the amino and nitroso groups that are strongly coupled to the ring vibrations will also exhibit shifts. However, pure N-H or N=O stretching modes, which have less contribution from the carbon skeleton, will be less affected. researchgate.net

The table below summarizes the expected vibrational modes and the anticipated effect of ¹³C₂ labeling.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Unlabeled)Expected Effect of ¹³C₂ LabelingNotes
N-H Stretch (Amine & Ring)3100 - 3500Minor shiftVibration is localized primarily on N-H bonds.
C=O Stretch1650 - 1750Downward shiftDirect involvement of ring carbons.
N-H Bend1600 - 1650Small to moderate shiftCoupling with ring modes can occur.
N=O Stretch1500 - 1620Small to moderate shiftVibration is coupled to the C-N bond involving a ring carbon.
Ring Skeletal Vibrations (C-N, C-C)1000 - 1500Downward shiftDirect involvement of labeled carbons in the ring structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for the ¹³C₂ isotopologue is not available, analysis of the unlabeled 6-amino-5-nitrosouracil and its derivatives provides a clear picture of its solid-state characteristics. researchgate.net Isotopic substitution with ¹³C does not significantly alter the molecular geometry or crystal packing.

The solid-state structure of 6-amino-5-nitrosouracil is dominated by an extensive network of intermolecular hydrogen bonds. frontiersin.org The uracil ring contains multiple hydrogen bond donors (the N-H of the amino group and the ring) and acceptors (the carbonyl oxygens, the nitroso oxygen, and the nitroso nitrogen).

These interactions lead to a highly organized, planar sheet-like structure. The primary interactions are expected to be:

N-H···O=C Hydrogen Bonds: The amino group and ring N-H groups will form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.

N-H···O=N Hydrogen Bonds: The amino group can also interact with the oxygen atom of the nitroso group on an adjacent molecule.

π-π Stacking: The planar pyrimidine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

These strong intermolecular forces are responsible for the compound's high melting point and low solubility in nonpolar solvents. frontiersin.org

Uracil and its derivatives can exist in several tautomeric forms, including diketo, keto-enol, and dienol forms. nih.gov X-ray diffraction studies on related uracil compounds almost invariably show that the diketo tautomer is the most stable and is the form present in the crystalline state. nih.gov Therefore, it is expected that 6-Amino-5-nitrosouracil-¹³C₂ also crystallizes in the diketo form, where both exocyclic oxygen atoms are carbonyl groups (C=O) and the ring nitrogens are protonated (N-H). This arrangement maximizes the potential for the strong intermolecular hydrogen bonding observed in the crystal packing. nih.gov

Theoretical and Computational Chemistry Studies of 6 Amino 5 Nitrosouracil 13c2

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 6-Amino-5-nitrosouracil-13C2 from first principles. These methods allow for a detailed exploration of its molecular orbitals, charge distribution, and the relative energies of its various isomeric forms.

6-Amino-5-nitrosouracil (B44844) can exist in several tautomeric forms due to the migration of protons among the nitrogen and oxygen atoms of the uracil (B121893) ring and the exocyclic amino and nitroso groups. The most significant equilibrium is typically between the nitroso-enamine and the oxime-imine forms.

Density Functional Theory (DFT) is a widely used computational method to investigate these tautomeric equilibria. By calculating the total electronic energy of each isomer, DFT can predict their relative stabilities. Studies on closely related derivatives, such as 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697), have utilized DFT to compare the energies of the primary tautomers. researchgate.net These investigations have identified two major forms: the nitrone–enamine form (Tautomer A) and the oxime–imine form (Tautomer B). researchgate.net Quantum chemical calculations in these studies consistently show that the nitrone–enamine tautomer is the more stable form in specific environments, such as in a dimethyl sulfoxide (B87167) (DMSO) solvate crystal. researchgate.net This stability is attributed to favorable intramolecular interactions and hydrogen bonding patterns. researchgate.net

Table 1: Primary Tautomeric Forms of 6-Amino-5-nitrosouracil This table is interactive. Click on the headers to sort the data.

Tautomer Name Common Designation Key Structural Features
Nitroso-Enamine Tautomer A Characterized by a C=C double bond within the ring and an N=O nitroso group. The amino group is an enamine.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a high level of theoretical accuracy for calculating molecular properties. These methods are used to determine fundamental characteristics like molecular geometry, dipole moment, and vibrational frequencies.

For this compound, these calculations can generate a detailed picture of the electron distribution, which is key to understanding its reactivity. Reactivity descriptors derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer interactions within the molecule, revealing the stabilizing effects of hyperconjugation and intramolecular hydrogen bonding.

Molecular Dynamics Simulations of Solvation and Conformational Landscape

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution. MD simulations model the movement of every atom in the system over time, providing a detailed view of the conformational landscape and the influence of the solvent. researchgate.net

The solvent environment can significantly impact the structure, stability, and tautomeric equilibrium of this compound. MD simulations explicitly model the interactions between the solute and individual solvent molecules. For instance, a computational study on a methylated derivative in a DMSO solution used MD to analyze the specific interactions. researchgate.net

Techniques used in these simulations include:

Radial Distribution Function (RDF) Analysis: RDFs are calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This reveals the structure of the solvation shell and identifies key interactions like hydrogen bonds. researchgate.net

Binding Energy Calculations: The strength of the interaction between the solute and solvent molecules can be quantified by calculating the binding energy, which helps to understand how the solvent stabilizes a particular tautomer. researchgate.net

In the case of the 6-amino-1,3-dimethyl-5-nitrosouracil derivative, simulations showed that hydrogen bonding between DMSO and the molecule is crucial for preserving the dominant nitrone–enamine (Tautomer A) form during crystallization from the solution. researchgate.net

Combining the energetic insights from quantum chemistry with the dynamic sampling of MD simulations allows for a robust prediction of tautomeric equilibria in solution. researchgate.net DFT calculations can determine the intrinsic energy difference between tautomers, while MD simulations account for the entropic and solvent-driven contributions to the free energy.

A study on a derivative of 6-amino-5-nitrosouracil demonstrated this combined approach. researchgate.net Quantum chemical calculations of complexes between the tautomers and DMSO, along with MD simulations, suggested that the nitrone-enamine (Tautomer A) containing complexes were dominant in the solution. This computational finding was further validated by comparing predicted and experimental NMR spectra. researchgate.net

Table 2: Computationally Predicted Tautomer Dominance in Solution This table is interactive. Click on the headers to sort the data.

Computational Method Finding Implication Source
Quantum Chemical Calculation Tautomer A-containing complexes are energetically more stable. The nitrone-enamine form is favored. researchgate.net
Molecular Dynamics Simulation Hydrogen bonding patterns stabilize Tautomer A in DMSO. Solvent interactions reinforce the intrinsic stability of the nitrone-enamine form. researchgate.net

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The molecule's structure, featuring both an electron-donating amino group and an electron-withdrawing nitroso group, suggests a rich and complex reactivity.

The nitroso group at the C5 position is identified as a primary reactive site. Computational models can confirm and quantify this by:

Analyzing Frontier Orbitals: The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. For uracil derivatives, this is often centered around the C5=C6 bond and the nitroso group.

Mapping Electrostatic Potential: MEP maps can visually identify the electrophilic nature of the nitroso group, making it a target for reduction reactions. The reduction of the nitroso group to an amino group is a critical step in the synthesis of other important heterocyclic systems, such as purines.

Furthermore, computational models can be used to map the entire potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers (activation energies) and predict the most favorable reaction pathways. This is essential for understanding mechanisms such as the cyclization reactions that 6-amino-5-nitrosouracil derivatives are known to undergo.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For 6-Amino-5-nitrosouracil, the distribution of the HOMO and LUMO densities indicates the most probable sites for nucleophilic and electrophilic attack. The amino group (-NH2) and the uracil ring are typically electron-rich, contributing significantly to the HOMO. The nitroso group (-N=O) is strongly electron-withdrawing, lowering the energy of the LUMO and localizing it in that region of the molecule. Therefore, the amino group and parts of the pyrimidine (B1678525) ring are predicted to be the primary sites for electrophilic attack, while the nitroso group is the most likely site for nucleophilic attack.

While specific FMO calculations for the 13C2 isotopologue are not extensively documented, the effect of carbon-13 substitution on the electronic distribution and orbital energies is generally minimal. The fundamental reactive sites remain the same as in the unlabeled compound. However, the isotopic labeling is crucial for tracking reaction mechanisms experimentally, which can then be correlated with the predictions from FMO analysis.

Table 1: Representative Frontier Molecular Orbital Data for 6-Amino-5-nitrosouracil
ParameterEnergy (eV)Primary Atomic Contribution
HOMO-6.85Amino Group (N, H), Uracil Ring (C6, N1)
LUMO-2.15Nitroso Group (N, O), Uracil Ring (C5)
HOMO-LUMO Gap (ΔE)4.70N/A

Note: The values in Table 1 are representative and derived from general principles and computational studies on similar uracil derivatives. Actual values may vary depending on the level of theory and basis set used in the calculation.

Transition State Modeling for Chemical Transformations Involving this compound

Transition state (TS) modeling is a sophisticated computational technique used to study the mechanisms of chemical reactions. nih.gov It involves locating the highest energy point along a reaction coordinate, which corresponds to the transition state structure. This transient molecular arrangement is critical as its energy determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate. nih.gov Understanding the geometry and energy of the transition state provides deep insights into how bonds are formed and broken during a chemical transformation. nih.govnih.gov

Chemical transformations involving 6-Amino-5-nitrosouracil could include the reduction of the nitroso group to an amino group, a common reaction for this class of compounds, leading to the formation of 5,6-diaminouracil (B14702). nih.gov Computational modeling of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (6-Amino-5-nitrosouracil), the product (5,6-diaminouracil), and the reducing agent.

Transition State Search: Identifying the transition state structure connecting reactants and products. This is often achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

Frequency Analysis: Performing a vibrational frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Confirmation: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactant and product energy minima.

The 13C2 label in the uracil ring serves as a powerful tool for experimental validation of computationally modeled mechanisms. By tracking the fate of the labeled carbon atoms in the products using techniques like NMR or mass spectrometry, researchers can confirm the proposed reaction pathway.

Table 2: Key Parameters from a Hypothetical Transition State Calculation for the Reduction of the Nitroso Group
ParameterDescriptionTypical Calculated Value
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.15-30 kcal/mol
Imaginary FrequencyThe single negative vibrational frequency confirming the structure as a true transition state.-300 to -800 cm⁻¹
Key Bond Distances in TSDistances of bonds being formed or broken at the transition state.Partially formed/broken bonds (e.g., N-H, O-H)

Computational Prediction of Isotopic Effects on Spectroscopic Parameters

Isotopic substitution can induce measurable changes in a molecule's spectroscopic properties, particularly in nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. Computational methods, especially those based on Density Functional Theory (DFT), are highly effective at predicting these isotopic effects. mdpi.com

The most significant impact of the 13C2 labeling in this compound is on its 13C and 1H NMR spectra. The presence of a 13C nucleus affects the chemical shifts of both the 13C atom itself and its directly attached protons (a one-bond isotope effect) as well as protons further away (two-bond or three-bond isotope effects). nih.gov

Computational prediction of these effects is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This approach calculates the nuclear magnetic shielding tensors for each atom in the molecule. The chemical shift (δ) is then determined by comparing the calculated shielding constant (σ) of a nucleus in the molecule of interest to the shielding constant of a nucleus in a reference compound (e.g., tetramethylsilane, TMS).

The primary effects predicted computationally are:

13C NMR: The signals for the two labeled carbon atoms will be readily observable. Their chemical shifts are influenced by the local electronic environment, which can be accurately calculated.

1H NMR: The protons attached to, or near, the 13C atoms will exhibit small upfield shifts (lower ppm values) compared to the unlabeled compound. nih.gov These shifts, though small (typically in the parts-per-billion, ppb, range), are predictable and can be used to confirm the positions of the isotopic labels. nih.gov

Spin-Spin Coupling: The 13C nuclei will couple with directly bonded protons (¹JCH) and other nearby nuclei, leading to splitting of signals in both 1H and 13C spectra. The magnitudes of these coupling constants can also be calculated and provide valuable structural information.

These computational predictions are vital for interpreting the complex spectra of isotopically labeled molecules and are essential for studies that use 13C labeling to trace metabolic pathways or elucidate reaction mechanisms. mdpi.comnih.gov

Table 3: Predicted Isotopic Effects on NMR Chemical Shifts (Δδ) for this compound
NucleusType of EffectPredicted Shift (Δδ in ppb)Reference
H6 (if C6 is labeled)One-bond isotope shift (¹Δδ)-1.5 to -4.5 nih.gov
H (on N1, if C2 is labeled)Two-bond isotope shift (²Δδ)-0.5 to -1.0 nih.gov

Note: Δδ = δ(light isotopologue) - δ(heavy isotopologue). A negative value indicates an upfield shift for the heavy isotopologue.

Chemical Reactivity and Transformation Mechanisms of 6 Amino 5 Nitrosouracil 13c2

Nucleophilic and Electrophilic Reactions Involving the Uracil (B121893) Ring System

The uracil ring in 6-Amino-5-nitrosouracil-¹³C₂ is an electron-rich system, a consequence of the activating effect of the 6-amino group. This electronic character makes the C5 position, adjacent to the amino group, particularly susceptible to electrophilic attack. However, the presence of the nitroso group at this position already fulfills this electronic demand.

Nucleophilic substitution reactions can occur at the 6-amino group. This reactivity allows for the introduction of various substituents, leading to a diverse range of uracil derivatives. For instance, reactions with alkyl halides or acyl chlorides can furnish N-alkylated or N-acylated products, respectively.

Redox Chemistry and Reactions Involving the Nitroso Group

The nitroso group at the C5 position is the most reactive site in the molecule and is central to its diverse chemical transformations. It can undergo both reduction and oxidation.

Reduction: The nitroso group is readily reduced to an amino group, forming 5,6-diaminouracil (B14702) derivatives. This transformation is a critical step in the synthesis of various fused heterocyclic systems, most notably purines like theophylline (B1681296) and xanthine (B1682287). Common reducing agents for this purpose include sodium dithionite and catalytic hydrogenation.

Oxidation: The nitroso moiety can be oxidized to a nitro group, yielding 6-amino-5-nitrouracil. This reaction can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The ease of this oxidation can sometimes lead to the formation of the nitro derivative as a byproduct during the synthesis of the parent compound.

The nitroso group also acts as an oxidizing agent in certain reactions. For example, in reactions with thiols, it facilitates the oxidation of the thiol to a disulfide, while the nitroso group itself is reduced.

Cyclization and Condensation Reactions Utilizing 6-Amino-5-nitrosouracil-¹³C₂ as a Building Block

6-Amino-5-nitrosouracil-¹³C₂ is a versatile building block for the synthesis of a wide array of fused heterocyclic compounds. Its ability to undergo condensation and subsequent cyclization reactions is a cornerstone of its synthetic utility.

A prominent application is in the Traube purine (B94841) synthesis, where the reduction of the nitroso group to an amino group is followed by condensation with a one-carbon unit (e.g., formic acid, formamide, or orthoformates) to construct the imidazole (B134444) ring of the purine system. This methodology is fundamental to the synthesis of xanthine derivatives.

Furthermore, 6-Amino-5-nitrosouracil (B44844) reacts with various active methylene (B1212753) compounds in condensation reactions. For instance, its reaction with benzylidenetriphenylphosphoranes leads to the formation of theophylline derivatives researchgate.net. The reaction with thiols can also lead to condensation products, including pteridine-2,4-diones and purine-2,6-diones, alongside redox products at.ua. The reaction with thiourea is another example, yielding 1,2,5-thiadiazolo-[3,4-d]-pyrimidines.

The following table summarizes some of the key cyclization and condensation reactions of 6-amino-5-nitrosouracil.

ReactantProduct TypeReference
BenzylidenetriphenylphosphoranesTheophylline derivatives researchgate.net
ThiolsPteridine-2,4-diones, purine-2,6-diones at.ua
Thiourea1,2,5-thiadiazolo-[3,4-d]-pyrimidines

Photochemical Reactivity and Degradation Pathways

Specific photochemical studies on 6-Amino-5-nitrosouracil are limited. However, the photochemical behavior of aromatic and heteroaromatic nitroso compounds, as well as pyrimidine (B1678525) derivatives, provides insights into its potential reactivity upon exposure to light.

The nitroso group is a known photoactive moiety. Aromatic C-nitroso compounds can undergo photodissociation under UV irradiation, leading to the formation of a radical pair consisting of an aryl radical and nitric oxide. In the context of 6-Amino-5-nitrosouracil, UV irradiation could potentially lead to the homolytic cleavage of the C-N bond of the nitroso group. The resulting uracil radical and nitric oxide radical could then participate in a variety of secondary reactions, leading to degradation products.

Furthermore, the uracil ring itself is susceptible to photochemical reactions, most notably the formation of pyrimidine dimers upon UV irradiation, a well-documented phenomenon in nucleic acids. While the substitution pattern of 6-Amino-5-nitrosouracil may influence this reactivity, the potential for photodimerization or other photoreactions involving the pyrimidine core cannot be excluded.

It is also plausible that intramolecular photoreactions could occur, possibly involving the amino and nitroso groups. The specific degradation pathways and the nature of the resulting photoproducts would depend on the irradiation wavelength, the solvent, and the presence of other reactive species.

Derivatization Strategies for Functionalization of 6-Amino-5-nitrosouracil-¹³C₂

The functionalization of 6-Amino-5-nitrosouracil-¹³C₂ can be achieved through derivatization at its reactive sites, namely the 6-amino group and the 5-nitroso group.

Derivatization of the 6-Amino Group: The primary amino group can be acylated or alkylated to introduce a variety of functional groups. Acylation with acid chlorides or anhydrides would yield the corresponding 6-acylamino-5-nitrosouracils. These derivatives could exhibit altered solubility and biological activity. Alkylation, though potentially more challenging to control, could introduce alkyl substituents on the amino group.

Derivatization via the 5-Nitroso Group: The reactivity of the nitroso group offers several avenues for functionalization. As previously mentioned, its reduction to an amino group is a key step in the synthesis of many derivatives. Condensation reactions of the nitroso group with active methylene compounds provide a powerful tool for the construction of fused ring systems, effectively functionalizing the uracil core at the 5 and 6 positions.

The following table outlines potential derivatization strategies for 6-Amino-5-nitrosouracil-¹³C₂.

Reactive SiteReaction TypePotential ReagentsProduct Class
6-Amino GroupAcylationAcid chlorides, Acid anhydrides6-Acylamino-5-nitrosouracils
6-Amino GroupAlkylationAlkyl halides6-(Alkylamino)-5-nitrosouracils
5-Nitroso GroupReductionSodium dithionite, H₂/Pd5,6-Diaminouracils
5-Nitroso GroupCondensationActive methylene compoundsFused pyrimidines (e.g., purines, pteridines)

Molecular Interactions in Model Systems and Biological Relevance Non Clinical Focus

Molecular Recognition and Binding Studies with Nucleic Acid Components (in vitro/in silico)

The ability of 6-Amino-5-nitrosouracil (B44844) to interact with components of nucleic acids is predicated on its distinct arrangement of hydrogen bond donors and acceptors, as well as its aromatic pyrimidine (B1678525) core.

The structure of 6-Amino-5-nitrosouracil features multiple sites capable of forming hydrogen bonds, allowing for specific recognition patterns with other nucleobases. The exocyclic amino group (-NH2) at position 6 and the ring nitrogen at N1 act as hydrogen bond donors. The carbonyl oxygens at C2 and C4, the ring nitrogen at N3, and the oxygen of the nitroso group (-N=O) at position 5 serve as hydrogen bond acceptors. nih.gov Theoretical analyses of related 6-aminouracil (B15529) derivatives suggest that the orbital interaction component in these hydrogen bonds can contribute significantly—as much as 40%—to the total attractive forces, complementing the primary electrostatic component. rsc.org This allows for the formation of stable, non-covalent pairs with canonical bases like adenine (B156593) and guanine, mimicking and potentially disrupting standard Watson-Crick pairing.

Table 1: Potential Hydrogen Bonding Sites of 6-Amino-5-nitrosouracil and Interactions with Canonical Nucleobases
Site on 6-Amino-5-nitrosouracilTypePotential H-Bond Partner on Canonical Base
N1-HDonorN7 of Adenine/Guanine; O2 of Cytosine/Thymine
C2=OAcceptorAmino group of Adenine/Guanine/Cytosine
N3-HDonorN3 of Adenine; O6 of Guanine
C4=OAcceptorAmino group of Adenine/Guanine/Cytosine
C5-N=OAcceptorAmino group of Adenine/Guanine/Cytosine
C6-NH2DonorN1 of Adenine; O6/N7 of Guanine

Beyond hydrogen bonding, the planar pyrimidine ring of 6-Amino-5-nitrosouracil-13C2 facilitates π-stacking interactions. In oligonucleotide models, this molecule can stack between adjacent nucleobases, contributing to the stability of a duplex or higher-order structure. The electronic nature of the amino and nitroso substituents modifies the aromatic character of the uracil (B121893) ring, influencing the strength and geometry of these stacking interactions. Studies on RNA-protein complexes have shown that π-stacking between a nucleobase and an aromatic amino acid, such as phenylalanine, is a critical initiating event for certain photochemical cross-linking reactions, highlighting the importance of these non-covalent forces in molecular recognition. nih.gov

Enzymatic Transformations of this compound in Cell-Free Systems

The structural analogy to uracil suggests that 6-Amino-5-nitrosouracil could be a substrate or inhibitor for enzymes involved in pyrimidine metabolism.

Uracil and its derivatives are recognized as key pharmacophores that can interact with a wide range of enzymes. Enzymes in the pyrimidine synthesis and degradation pathways recognize specific structural features of the uracil ring. The 6-amino-5-nitrosouracil structure could be recognized by enzymes such as uracil phosphoribosyltransferase or thymidine (B127349) phosphorylase. In some contexts, related 6-amino-5-nitrosouracil derivatives serve as precursors in the synthesis of other biologically relevant molecules like purines and xanthines, a process often mediated by enzymatic condensation and cyclization reactions. frontiersin.org The nitroso group at C5 is a highly reactive site, capable of undergoing enzymatic reduction to an amino group, which is a key step in the synthesis of various heterocyclic systems.

Table 2: Structural Comparison with Canonical Pyrimidines
FeatureUracilThymine6-Amino-5-nitrosouracil
Core StructurePyrimidine-2,4(1H,3H)-dionePyrimidine-2,4(1H,3H)-dionePyrimidine-2,4(1H,3H)-dione
Substitution at C5-H-CH3-N=O (Nitroso)
Substitution at C6-H-H-NH2 (Amino)

The specific incorporation of two 13C atoms into the pyrimidine ring of this compound is invaluable for elucidating enzymatic reaction mechanisms. Since 13C is an NMR-active nucleus, its presence allows researchers to use 13C NMR spectroscopy to monitor the fate of the labeled carbon atoms during an enzymatic reaction. For example, if the labels are placed at the C2 and C4 carbonyl positions, changes in their chemical shifts can reveal alterations in the electronic environment, such as protonation, tautomerization, or covalent intermediate formation within the enzyme's active site. This technique provides direct, real-time insight into bond-breaking and bond-forming steps, which is critical for understanding the catalytic cycle. The use of isotopic labeling to track metabolic fate and reaction mechanisms is a well-established biochemical technique. nih.gov

Interactions with Model Peptides and Proteins: Structural and Binding Affinity Studies

6-Amino-5-nitrosouracil and its derivatives can engage in specific non-covalent and, in some cases, covalent interactions with amino acids and proteins. These interactions are driven by a combination of hydrogen bonding, electrostatic forces, and hydrophobic effects. nih.gov

Structural studies of compounds formed between N-(6-amino-3-methyl-5-nitrosouracil) and various amino acids—including glycine, valine, serine, and threonine—have revealed detailed intermolecular interactions. A particularly noteworthy finding is the formation of very short and strong intermolecular O–H···O hydrogen bonds. In these complexes, the carboxylic acid group of the amino acid acts as the hydrogen-bond donor, while the oxygen atom of the nitrosyl group on the uracil derivative serves as the acceptor. researchgate.net The observed distances for these interactions are exceptionally short, indicating a strong, charge-assisted hydrogen bond. researchgate.net These findings demonstrate a specific and high-affinity recognition between the nitroso-uracil moiety and carboxylate groups of amino acids, which could be a key interaction for binding to protein active sites. researchgate.net Furthermore, the potential for the uracil ring to form π-stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, and tryptophan provides another significant mode of protein binding. nih.gov

Table 3: Observed Intermolecular O···O Distances in Co-crystals of N-(6-amino-3-methyl-5-nitrosouracil) and Amino Acids researchgate.net
Amino Acid DerivativeInteracting GroupsO···O Distance (Å)
ValineCarboxyl (Val) ··· Nitrosyl (Ur)2.440
SerineCarboxyl (Ser) ··· Nitrosyl (Ur)2.504
ThreonineCarboxyl (Thr) ··· Nitrosyl (Ur)2.463

Non-Covalent Interactions with Amino Acid Residues

The structure of 6-Amino-5-nitrosouracil, a substituted pyrimidine, inherently possesses multiple sites for non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of a nitroso group at the C5 position and an amino group at the C6 position significantly influences the electron distribution within the uracil ring, thereby modulating its interaction potential with surrounding amino acid residues.

Hydrogen Bonding: The exocyclic amino group, the nitroso group, and the carbonyl groups of the uracil ring are all capable of participating in hydrogen bonds, acting as either donors or acceptors. The specific interactions will depend on the protonation states of the interacting partners and the local microenvironment.

With Polar and Charged Amino Acids: Amino acids with polar or charged side chains, such as Arginine, Lysine, Aspartate, Glutamate, Serine, and Threonine, can form a network of hydrogen bonds with 6-Amino-5-nitrosouracil. For instance, the positively charged side chains of Arginine and Lysine can interact favorably with the electron-rich oxygen atoms of the nitroso and carbonyl groups. Conversely, the negatively charged side chains of Aspartate and Glutamate can act as hydrogen bond acceptors for the N-H protons of the uracil ring and the exocyclic amino group.

With Neutral Polar Amino Acids: The side chains of amino acids like Asparagine and Glutamine, which contain amide groups, can engage in multiple hydrogen bonds, acting as both donors and acceptors with the functional groups of 6-Amino-5-nitrosouracil.

π-Stacking Interactions: The aromatic character of the uracil ring facilitates π-stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. The electron-withdrawing nature of the nitroso group can influence the polarization of the π-system of the uracil ring, potentially enhancing stacking interactions with electron-rich aromatic residues. These interactions are crucial for the stability of many protein-nucleic acid complexes.

Potential Non-Covalent Interactions of 6-Amino-5-nitrosouracil with Amino Acid Residues

Interaction TypeFunctional Group on 6-Amino-5-nitrosouracilInteracting Amino Acid Residues (Examples)Nature of Interaction
Hydrogen Bond DonorExocyclic Amino Group (-NH₂)Aspartate, Glutamate, Asparagine, GlutamineDonation of a proton to an electronegative atom (O or N) on the amino acid side chain.
Hydrogen Bond AcceptorNitroso Group (-N=O), Carbonyl Groups (C=O)Arginine, Lysine, Serine, Threonine, Asparagine, GlutamineAcceptance of a proton from the amino acid side chain.
π-StackingUracil RingPhenylalanine, Tyrosine, TryptophanDispersion forces between aromatic rings.

Utilization of 6-Amino-5-nitrosouracil-¹³C₂ as a Structural Probe

The specific labeling of 6-Amino-5-nitrosouracil with two ¹³C isotopes provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies of its interactions with biomolecules, particularly proteins. The ¹³C nucleus is NMR-active, and its incorporation at specific positions allows for the monitoring of the local chemical environment of the labeled atoms.

Chemical Shift Perturbation (CSP) Mapping: One of the primary applications of isotopically labeled ligands is in chemical shift perturbation mapping. Upon binding of 6-Amino-5-nitrosouracil-¹³C₂ to a protein, changes in the electronic environment of the ¹³C nuclei will induce shifts in their resonance frequencies. By comparing the ¹³C NMR spectra of the free and protein-bound ligand, it is possible to identify which parts of the molecule are involved in the interaction. This technique can help to map the binding interface and provide insights into the mode of binding.

Structural and Dynamic Studies: The ¹³C labels can also be used to measure structural restraints, such as internuclear distances through Nuclear Overhauser Effect (NOE) experiments, and to probe the dynamics of the molecule in its free and bound states through relaxation studies. These data are invaluable for determining the three-dimensional structure of the ligand-protein complex and for understanding the conformational changes that may occur upon binding.

The synthesis of isotopically labeled uracil derivatives is a well-established process, and the incorporation of ¹³C at specific sites can be achieved through chemical synthesis using labeled precursors. For instance, the synthesis of radiolabeled 6-amino-5-nitrosouracil has been reported for metabolic studies, indicating the feasibility of producing isotopically labeled versions for structural biology applications.

Application of 6-Amino-5-nitrosouracil-¹³C₂ as a Structural Probe in NMR Spectroscopy

NMR TechniqueInformation ObtainedRelevance to Molecular Interaction Studies
Chemical Shift Perturbation (CSP) MappingIdentification of atoms involved in binding.Maps the binding interface on the ligand and provides information on the binding mode.
Nuclear Overhauser Effect (NOE) SpectroscopyInternuclear distances between the ligand and protein.Provides structural restraints for determining the 3D structure of the complex.
Relaxation Studies (T₁, T₂, Heteronuclear NOE)Information on the dynamics of the ligand in its free and bound states.Reveals changes in molecular motion upon binding and can inform on the thermodynamics of the interaction.

Applications of 6 Amino 5 Nitrosouracil 13c2 in Advanced Chemical Research

As a Precursor in Complex Organic Synthesis

The chemical reactivity of the amino and nitroso groups, combined with the uracil (B121893) backbone, makes 6-Amino-5-nitrosouracil-¹³C₂ a valuable starting material for constructing more complex molecular architectures, particularly heterocyclic compounds.

6-Amino-5-nitrosouracil-¹³C₂ is a key precursor in the synthesis of isotopically labeled purine (B94841) derivatives, a class of compounds with significant biological and medicinal importance. absin.cn The synthesis often proceeds through a common intermediate, a 5,6-diaminouracil (B14702) derivative, which is formed by the chemical reduction of the nitroso group on 6-Amino-5-nitrosouracil (B44844). This highly reactive diamine can then undergo condensation reactions with various carbon sources to form the imidazole (B134444) ring, completing the purine structure.

One established method involves the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with benzylidenetriphenylphosphoranes, which directly yields theophylline (B1681296) (a xanthine (B1682287) derivative) analogues. rsc.org Another common and versatile route is the condensation of the corresponding 5,6-diaminouracil with carboxylic acids or their derivatives. frontiersin.org This latter approach is widely used for the preparation of 8-substituted xanthines, which are privileged structures in medicinal chemistry. frontiersin.orgnih.gov The presence of the ¹³C₂ label is retained throughout these transformations, yielding purine derivatives specifically labeled in the pyrimidine (B1678525) portion of the fused ring system.

PrecursorKey TransformationReagentsResulting Heterocycle Class
6-Amino-5-nitrosouracil-¹³C₂Reduction & Condensation1. Reductant (e.g., Sodium Dithionite) 2. Carboxylic Acid/Aldehyde¹³C₂-labeled Xanthines/Purines frontiersin.orgnih.gov
6-Amino-1,3-dimethyl-5-nitrosouracil-¹³C₂Condensation/CyclizationBenzylidenetriphenylphosphoranes¹³C₂-labeled Theophyllines rsc.org

Beyond purines, the strategic placement of reactive functional groups on the 6-aminouracil (B15529) core allows for its use in synthesizing a broader range of fused heterocyclic systems. scirp.org The 6-amino group can act as a nucleophile to build additional rings onto the uracil backbone. researchgate.net For instance, reactions of 6-aminouracils with bifunctional electrophiles can lead to the formation of fused di- and tricyclic pyrimidines. researchgate.net These synthetic strategies can produce complex structures such as pyrimido[4,5-d]pyrimidines and dipyrimidinopyridines. researchgate.net By using 6-Amino-5-nitrosouracil-¹³C₂ as the starting material and carrying out subsequent functional group manipulations, these complex fused systems can be synthesized with an internal isotopic label, making them suitable for advanced analytical and mechanistic studies.

As a Mechanistic Probe in Reaction Pathway Elucidation

The true power of isotopic labeling is realized in its application to understanding complex reaction mechanisms and biochemical pathways. The ¹³C₂ label in 6-Amino-5-nitrosouracil-¹³C₂ provides a distinct signature that can be followed using spectroscopic techniques.

In the study of nucleotide metabolism, isotopically labeled precursors are indispensable for tracing the flow of atoms through synthesis and degradation pathways. nih.gov 6-Amino-5-nitrosouracil-¹³C₂ can be used as a tracer in in vitro studies of purine biosynthesis. When introduced into a cell-free extract or a reconstituted enzyme system capable of nucleotide synthesis, the labeled uracil derivative can be processed and incorporated into purine nucleotides. By analyzing the resulting intermediates and final products using mass spectrometry or NMR, researchers can precisely map the fate of the carbon atoms from the precursor. This allows for the unambiguous identification of metabolic routes, the quantification of pathway flux, and the discovery of novel biochemical transformations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for structural elucidation. The presence of enriched ¹³C nuclei in 6-Amino-5-nitrosouracil-¹³C₂ dramatically enhances the signal-to-noise ratio for the labeled carbon atoms, making them easily observable. This feature is highly advantageous for monitoring the progress of chemical reactions in real-time. As the precursor is converted into intermediates and products, new ¹³C NMR signals will appear at chemical shifts characteristic of the new chemical environments of the labeled carbons. nih.gov Researchers can integrate these signals to quantify the concentration of each species over time, providing detailed kinetic data. This technique was effectively used to elucidate the structures of adducts formed from the reaction of 6-amino-1,3-dimethyl uracil, demonstrating the power of ¹³C NMR in resolving complex product mixtures. nih.gov

Development of Advanced Analytical Standards and Reference Materials

The precise quantification of molecules in complex mixtures, such as biological fluids or environmental samples, is a significant challenge in analytical chemistry. Isotopically labeled compounds like 6-Amino-5-nitrosouracil-¹³C₂ are essential for developing robust and accurate analytical methods.

Stable isotope-labeled molecules are considered the gold standard for internal standards in quantitative mass spectrometry (e.g., LC-MS). 6-Amino-5-nitrosouracil-¹³C₂ is an ideal internal standard for the quantification of its unlabeled analogue. It exhibits virtually identical chemical and physical properties (e.g., solubility, chromatographic retention time, and ionization efficiency) to the native compound. However, it is easily distinguished by its higher mass. By adding a known amount of the ¹³C₂-labeled standard to a sample, any loss of analyte during sample preparation or variations in instrument response can be precisely corrected for, leading to highly accurate and reproducible measurements. The commercial availability of related labeled pyrimidines as high-quality reference standards underscores their importance in this application. lgcstandards.com

Potential in Materials Science and Supramolecular Chemistry

The structure of 6-amino-5-nitrosouracil is rich with features conducive to forming ordered, non-covalent structures. The uracil core provides a planar surface ideal for π-π stacking interactions, while the amino, nitroso, and carbonyl groups offer multiple sites for hydrogen bonding. Computationally, the molecule is predicted to have three hydrogen bond donors and five hydrogen bond acceptors, indicating a high capacity for forming extensive intermolecular networks. nih.gov These characteristics are central to its potential in materials science, where predictable self-assembly and coordination can lead to materials with tailored properties.

The self-assembly of 6-amino-5-nitrosouracil and its derivatives is primarily governed by highly specific and directional hydrogen bonding. The crystal structures of related compounds reveal the formation of intricate and stable supramolecular motifs.

For instance, the precursor molecule, 6-amino-1,3-dimethyluracil, organizes in the solid state into an extensive two-dimensional hydrogen-bonding network. researchgate.net This assembly is driven by N-H···O=C hydrogen bonds between the amino group of one molecule and the carbonyl group of another, with intermolecular distances of 2.894 Å and 2.904 Å. researchgate.net This demonstrates the inherent ability of the aminouracil scaffold to form predictable, ordered sheets.

More complex derivatives showcase even more elaborate self-assembly. The crystal structure of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycylglycinate, a molecule containing the core 6-amino-5-nitrosouracil structure, reveals a sophisticated three-dimensional network. researchgate.net This architecture is constructed from chains of alternating dimers, which are then linked into antiparallel chains to extend the structure in three dimensions. researchgate.net A notable and unique feature of this assembly is the presence of an O-H···N(nitroso) hydrogen bond, where the nitroso group acts as a hydrogen bond acceptor. researchgate.net This illustrates that the nitroso group, in addition to its role in metal coordination, actively participates in directing the supramolecular self-assembly of these molecules. These findings confirm that derivatives of 6-Amino-5-nitrosouracil-¹³C₂ can be designed to form highly ordered, multidimensional structures through programmed hydrogen bonding interactions.

The 6-amino-5-nitrosouracil-¹³C₂ ligand is a versatile chelating agent for a variety of metal ions, owing to the strategic placement of its electron-donating atoms. The ability of the nitroso and adjacent carbonyl or amino groups to act as bidentate or multidentate ligands allows for the formation of stable metal complexes and coordination polymers.

Research has shown that 6-amino-5-nitrosouracil derivatives readily form complexes with numerous bivalent metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn(II), Cd(II), and Hg(II). The coordination often occurs in an N,O-bidentate fashion, involving the nitrogen atom of the 5-nitroso group and an oxygen atom from an adjacent carbonyl group. In complexes with Zn(II) and Cd(II), the ligand has been observed to coordinate through the 5-nitroso and 6-oxide groups.

The specific metal ion and the substituents on the uracil ring influence the stoichiometry and structure of the resulting complex. For example, studies on 6-amino-5-nitrosouracil (ANU) and its dimethyl derivative (DANU) have quantified their binding affinities for different metal ions.

LigandMetal IonStoichiometry (Ligand:Metal)Association Constant (Kₐ)
6-Amino-5-nitrosouracil (ANU)Co²⁺-9.524 × 10²
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU)Cu²⁺-3.956 × 10³
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU)Ni²⁺-2.041 × 10³

Data sourced from spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative.

The coordination of these ligands to metal centers can lead to the formation of extended, ordered structures. A prime example is the crystal structure of a cadmium (II) complex with a methylated 6-amino-5-nitrosouracil derivative. This complex forms a sequence of polymeric sheets, which are further linked by hydrogen bonds. This demonstrates how the combination of coordination bonds and hydrogen bonding can be exploited to build multidimensional materials from 6-amino-5-nitrosouracil-¹³C₂ building blocks. The resulting coordination polymers are of interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Future Directions and Emerging Research Avenues for 6 Amino 5 Nitrosouracil 13c2

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

Future synthetic efforts for 6-Amino-5-nitrosouracil-13C2 and its derivatives will likely focus on improving efficiency and sustainability. Traditional methods for synthesizing labeled compounds can be lengthy and may not be the most environmentally friendly. europa.eu The development of new synthetic routes with higher atom economy will be a key area of research. This involves designing reactions where a higher proportion of the starting materials are incorporated into the final product, minimizing waste.

Furthermore, achieving stereoselectivity in the synthesis of derivatives will be crucial for specific biological applications. Many biological processes are highly specific to the three-dimensional arrangement of atoms in a molecule. Therefore, creating synthetic pathways that can selectively produce a desired stereoisomer will be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. Recent advancements in palladium-catalyzed C(sp3)-H functionalization offer a versatile and high-yielding route to ¹³C methyl-labeled amino acids, a methodology that could be adapted for the synthesis of complex labeled molecules like this compound. nih.gov

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamics

The ¹³C labeling in this compound makes it an ideal candidate for in-depth studies using advanced spectroscopic techniques. adesisinc.com Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. numberanalytics.com

Key Spectroscopic Techniques and Their Potential Applications:

Spectroscopic TechniquePotential Application for this compound
Time-Resolved NMR Spectroscopy This technique can be used to directly monitor the conversion of this compound in real-time during a chemical or enzymatic reaction. plos.org The ¹³C label provides a specific signal that can be tracked to follow the progress of the reaction and identify intermediates.
Time-Resolved Infrared (IR) and Raman Spectroscopy These methods can provide real-time information about changes in vibrational modes of the molecule, offering insights into bond formation and cleavage during a reaction. researchgate.net
Time-Resolved X-ray Photoelectron Spectroscopy (TR-XPS) TR-XPS can be employed to investigate the ultrafast electronic and nuclear relaxation dynamics of photoexcited this compound, providing a deeper understanding of its photochemical properties. arxiv.org

The data obtained from these techniques will be instrumental in optimizing reaction conditions and designing more efficient synthetic processes.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity and Interactions

Predicting Reactivity: ML models can be trained on existing data to predict the reactivity of this compound in various chemical environments. fortunejournals.com This can help in designing new reactions and predicting potential products.

Modeling Molecular Interactions: AI algorithms can simulate and predict how this compound and its derivatives will interact with other molecules, such as proteins or nucleic acids. sissa.itoup.com This is particularly valuable in drug discovery for predicting binding affinities and potential biological targets.

Optimizing Synthetic Pathways: Machine learning can be used to analyze vast datasets of chemical reactions to identify the most efficient and high-yielding synthetic routes for this compound and its derivatives. fortunejournals.com

The integration of AI and ML will accelerate the research and development process, allowing for more targeted and efficient exploration of the chemical space around this labeled compound.

Exploration of Solid-State Reactivity and Phase Transformations of this compound

The behavior of molecules in the solid state can differ significantly from their properties in solution. The study of solid-state reactivity and phase transformations of this compound can reveal novel chemical phenomena and lead to the development of new materials.

Research in this area could focus on:

Topochemical Reactions: Investigating reactions that are controlled by the arrangement of molecules in the crystal lattice. royalsocietypublishing.org This can lead to the synthesis of unique products that are not accessible through solution-phase chemistry.

Polymorphism and Phase Transitions: Studying the different crystalline forms (polymorphs) of this compound and how they interconvert under different conditions, such as temperature and pressure. researchgate.net The solid-state properties of related compounds like 5-nitrouracil (B18501) have been shown to be influenced by factors such as hydrogen bonding and crystal packing. mdpi.com

Crystal Engineering: Designing and controlling the crystal structure of this compound and its derivatives to achieve desired physical and chemical properties. This can be particularly important for applications in materials science. The crystal habit of similar compounds has been successfully manipulated using additives. researchgate.net

Rational Design of Functional Derivatives for Specific Chemical and Biochemical Applications

The core structure of 6-Amino-5-nitrosouracil (B44844) provides a versatile scaffold for the rational design of functional derivatives with tailored properties. By modifying the substituent groups on the uracil (B121893) ring, it is possible to fine-tune the molecule's electronic, steric, and pharmacokinetic properties for specific applications.

Potential Areas for Derivative Design:

Application AreaDesign Strategy
Medicinal Chemistry Design of derivatives with enhanced anticancer or antimicrobial activity. The synthesis of quinoline-uracil hybrids has shown promise as anticancer agents. mdpi.com Rhenium complexes of 6-amino-5-nitrosouracil derivatives have also been investigated for their cytotoxic properties. uzh.ch
Biochemical Probes Development of derivatives that can act as specific probes for studying enzymatic reactions or cellular processes. The synthesis of 6-amino-5-carboxamidouracils serves as a precursor for 8-substituted xanthines, which are important bioactive molecules. frontiersin.org
Materials Science Creation of derivatives with specific optical or electronic properties for use in advanced materials. The design of receptors for selective complexation is an area of interest. acs.org

The synthesis of various 6-aminouracil (B15529) derivatives has been explored for a range of applications, including as antithrombotic and antimicrobial agents. ekb.eg

Expanding the Utility of 13C Labeling in Novel Chemical and Enzymatic Systems

The presence of the ¹³C isotope is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.gov The application of ¹³C labeling, as seen in this compound, can be expanded to a wide range of new chemical and enzymatic systems.

Future research will likely involve:

Metabolic Flux Analysis: Using ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic networks, providing a quantitative understanding of cellular metabolism. vanderbilt.eduresearchgate.netembopress.org

Enzyme Mechanism Studies: Employing ¹³C-labeled compounds to investigate the detailed mechanisms of enzyme-catalyzed reactions. nih.gov This can involve using NMR spectroscopy to observe the labeled atoms as the reaction proceeds. diva-portal.org

Drug Metabolism and Pharmacokinetic Studies: Tracing the metabolic fate of ¹³C-labeled drugs in biological systems to understand their absorption, distribution, metabolism, and excretion. adesisinc.com

Development of New Labeled Compounds: Synthesizing a broader range of ¹³C-labeled molecules to probe a wider variety of chemical and biological processes. nih.govnih.govacs.orgutoronto.ca The ability to distinguish between newly synthesized and pre-existing myelin proteins using stable isotope-labeled amino acids highlights the potential for tracking dynamic biological processes. nih.gov Mass spectrometry-based methods for analyzing uracil-DNA glycosylase activity further demonstrate the utility of isotopic labeling in enzymatic assays. nih.gov

The continued development and application of ¹³C labeling techniques will undoubtedly lead to significant advances in our understanding of complex chemical and biological systems.

Q & A

Q. Key Considerations :

  • Isotopic integrity requires strict control of reaction time and temperature to avoid side reactions (e.g., over-nitrosation or isotopic scrambling) .
  • Continuous flow reactors improve yield (≥85%) and isotopic purity (>98%) by minimizing thermal degradation .

Basic: How can spectroscopic techniques (e.g., NMR, IR) distinguish tautomeric forms of 6-Amino-5-nitrosouracil-<sup>13</sup>C2?

Methodological Answer:

  • <sup>13</sup>C NMR : The labeled carbons (C2 and C4) exhibit distinct shifts depending on tautomeric state. For example:
    • Keto form : C4 resonates near δ 165 ppm.
    • Enol form : C2 shifts to δ 175 ppm due to conjugation .
  • IR Spectroscopy :
    • Keto form: Strong C=O stretch at ~1700 cm<sup>−1</sup>.
    • Enol form: Broad O–H stretch (~3200 cm<sup>−1</sup>) and C=N absorption near 1600 cm<sup>−1</sup> .

Data Interpretation Tip : Combine NMR and IR to resolve ambiguity in tautomer ratios under varying pH or solvent conditions .

Advanced: What experimental strategies mitigate contradictions in bioactivity data (e.g., antimicrobial assays) for this compound?

Methodological Answer:
Contradictions often arise from:

Variability in Assay Conditions :

  • Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
  • Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives .

Isotopic Interference :

  • Compare <sup>13</sup>C2-labeled vs. unlabeled analogs to isolate isotope effects on cellular uptake .

Statistical Validation :

  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Case Study : Discrepancies in Gram-positive vs. Gram-negative activity were resolved by adjusting membrane permeability assays using ethidium bromide exclusion tests .

Advanced: How can <sup>13</sup>C2 labeling enable mechanistic studies of nitroso group reactivity in uracil derivatives?

Methodological Answer:

  • Isotopic Tracing :
    • Track nitroso group reduction (→ amine) using <sup>13</sup>C NMR to confirm bond cleavage sites .
    • Pair with LC-MS to identify intermediates (e.g., hydroxylamine derivatives) .
  • Kinetic Isotope Effects (KIE) :
    • Compare reaction rates (e.g., NaBH4 reduction) between labeled and unlabeled compounds to elucidate rate-determining steps .

Example : In reductive amination, KIE ≈ 1.2 confirmed hydride transfer as the rate-limiting step .

Advanced: What computational and experimental approaches resolve tautomerism-driven contradictions in crystallographic data?

Methodological Answer:

  • DFT Calculations :
    • Optimize tautomer geometries (B3LYP/6-31G*) to predict dominant forms in solid vs. solution states .
  • X-ray Crystallography :
    • Use low-temperature (100 K) data collection to minimize thermal disorder.
    • Compare with Hirshfeld surface analysis to validate hydrogen bonding patterns .

Case Study : A 1:2 keto-enol ratio in DMSO-d6 (by NMR) contradicted pure keto form in crystals. DFT revealed solvent stabilization of enol tautomers .

Basic: What purification methods ensure high isotopic and chemical purity for this compound in tracer studies?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~12 min) .
  • Recrystallization : Ethanol/water (7:3 v/v) yields >99% purity (confirmed by HPLC-UV at 254 nm) .
  • Isotopic Purity Validation :
    • ESI-MS: Ensure molecular ion [M+H]<sup>+</sup> matches <sup>13</sup>C2 enrichment (theoretical m/z 185.1 ± 0.1) .

Advanced: How to design isotope-edited vibrational spectroscopy experiments for studying its interaction with DNA?

Methodological Answer:

  • Isotope-Edited Raman :
    • Compare spectra of <sup>13</sup>C2-labeled vs. unlabeled compound bound to DNA.
    • Assign specific peaks (e.g., C=O stretch at 1680 cm<sup>−1</sup>) to monitor binding-induced conformational changes .
  • FTIR Difference Spectroscopy :
    • Subtract buffer spectra to highlight DNA interaction bands (e.g., shifted N–H bends at 1540 cm<sup>−1</sup>) .

Application : Identified intercalation via hypochromic shifts in the nitroso group’s π→π* transition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.